molecular formula C16H14O4 B4050044 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B4050044
M. Wt: 270.28 g/mol
InChI Key: ZABREYUZWUNFHK-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxine is 270.08920892 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Research has focused on the development of efficient synthesis methods for benzodioxinol and its derivatives due to their potential biological activities. For instance, Štekrová et al. (2017) investigated a two-step synthesis approach of monoterpenoid dioxinols from isopulegol and benzaldehyde, highlighting the role of heterogeneous catalysts in achieving high selectivity towards dioxinol (Štekrová et al., 2017). Similarly, Bagnoli et al. (2013) described a novel method for synthesizing six-membered bicyclic benzo fused 1,4-heterocycles, emphasizing the versatility of vinyl selenones as annulation agents (Bagnoli et al., 2013).

Biological Activities

Several studies have explored the biological activities of benzodioxine derivatives. Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and evaluated their antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their moderate enzyme inhibitory and potent antibacterial activities (Abbasi et al., 2017). Additionally, synthesis efforts have aimed at creating compounds with potential anti-diabetic properties, as demonstrated by Abbasi et al. (2023), who synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies (Abbasi et al., 2023).

Chemical Properties and Applications

The chemical properties and potential applications of 1,4-benzodioxin derivatives have also been a subject of study. Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone and examined its capability as a caged one-component Type II photoinitiator for free radical polymerization, showcasing its innovative application in material science (Kumbaraci et al., 2012).

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-13-15(19-7-5-17-13)9-11(1)12-2-4-14-16(10-12)20-8-6-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABREYUZWUNFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
Reactant of Route 5
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine
Reactant of Route 6
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6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine

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